![molecular formula C12H14BrNO B2824968 1-[3-(4-Bromophenyl)pyrrolidin-1-yl]ethanone CAS No. 1467060-22-5](/img/structure/B2824968.png)
1-[3-(4-Bromophenyl)pyrrolidin-1-yl]ethanone
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-[3-(4-Bromophenyl)pyrrolidin-1-yl]ethanone can be synthesized through several synthetic routes. One common method involves the reaction of 4-bromophenylacetonitrile with ethyl chloroformate in the presence of a base, followed by cyclization and reduction steps. The reaction conditions typically require anhydrous solvents, controlled temperatures, and the use of strong bases such as triethylamine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may also incorporate advanced purification techniques such as column chromatography and recrystallization to achieve high purity levels.
Análisis De Reacciones Químicas
Types of Reactions: 1-[3-(4-Bromophenyl)pyrrolidin-1-yl]ethanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.
Aplicaciones Científicas De Investigación
1-[3-(4-Bromophenyl)pyrrolidin-1-yl]ethanone has found applications in several scientific fields:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-[3-(4-Bromophenyl)pyrrolidin-1-yl]ethanone exerts its effects involves interactions with specific molecular targets and pathways. The bromophenyl group enhances the compound's binding affinity to certain receptors, leading to its biological activities. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparación Con Compuestos Similares
1-[3-(4-Chlorophenyl)pyrrolidin-1-yl]ethanone
1-[3-(4-Methoxyphenyl)pyrrolidin-1-yl]ethanone
1-[3-(4-Nitrophenyl)pyrrolidin-1-yl]ethanone
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
IUPAC Name |
1-[3-(4-bromophenyl)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c1-9(15)14-7-6-11(8-14)10-2-4-12(13)5-3-10/h2-5,11H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCLZZIJJMSFCOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C1)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
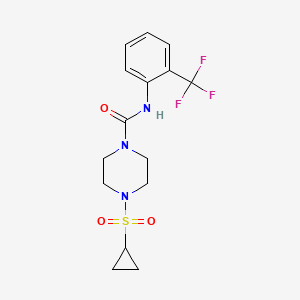
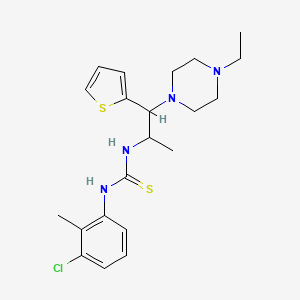
![2-[(6-Methylimidazo[1,2-a]pyridin-2-yl)methoxy]benzoic acid](/img/structure/B2824887.png)
![5-((4-fluorobenzyl)thio)imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2824890.png)


![4-[benzyl(methyl)sulfamoyl]-N-[(2Z)-6-fluoro-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2824896.png)

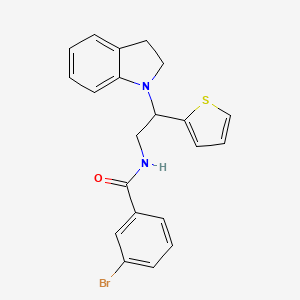

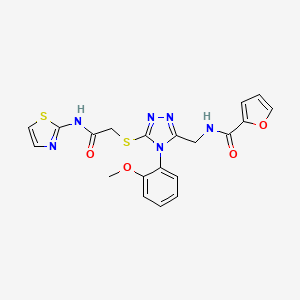
![N-(propan-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2824903.png)
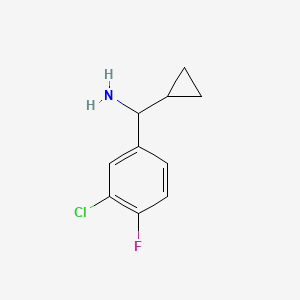
![4-(2-Bromophenyl)-3-(3-nitrophenoxy)-1-[(oxolan-2-yl)methyl]azetidin-2-one](/img/structure/B2824905.png)
